molecular formula C13H29NO8S2 B016354 (S)-Carnitine Mesylate Isobutylester, Mesylate Salt CAS No. 161886-59-5

(S)-Carnitine Mesylate Isobutylester, Mesylate Salt

Cat. No. B016354
M. Wt: 391.5 g/mol
InChI Key: GIYCSBUWEZHZID-MERQFXBCSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Carnitine biosynthesis begins with the methylation of lysine residues to form trimethyllysine, which is then hydroxylated to 3-hydroxy-4-aminobutyric acid before being converted into gamma-butyrobetaine. Gamma-butyrobetaine is finally hydroxylated to carnitine in the liver and kidneys. This pathway involves enzymes such as S-adenosylmethionine: epsilon-N-L-lysine methyltransferase, which catalyzes the initial methylation steps, and gamma-butyrobetaine hydroxylase, which performs the final hydroxylation step (Bremer, 1983).

Molecular Structure Analysis

Carnitine's structure includes a quaternary nitrogen atom and a hydroxyl group, which are crucial for its role as a transporter of fatty acids across the inner mitochondrial membrane. The molecular structure allows for the formation of acylcarnitine esters, facilitating the transport of fatty acids for energy production (Strijbis et al., 2010).

Chemical Reactions and Properties

Carnitine participates in key chemical reactions, including the conversion of acyl-CoA compounds into acylcarnitine and back, which is essential for the transfer of fatty acids into mitochondria for oxidation. The reversible reaction is catalyzed by carnitine acyltransferases, which have specificities for various chain lengths of fatty acids (Hoppel, 2003).

Physical Properties Analysis

Carnitine is a zwitterion at physiological pH, contributing to its solubility in water. This property is essential for its biological role in transporting fatty acids across the hydrophobic mitochondrial membrane.

Chemical Properties Analysis

Carnitine's chemical properties, including its ability to form ester bonds with fatty acids, are fundamental to its role in metabolic processes. The esterification of carnitine with acyl-CoA allows for the translocation of fatty acids into the mitochondria, demonstrating its critical function in energy metabolism (El-Hattab & Scaglia, 2015).

Scientific Research Applications

Improved Solubility and Bioavailability

  • Mesylate salts, including those of (S)-Carnitine, enhance drug solubility and absorption, benefiting drug development and formulation (Kanfer, 2008).

Enhanced Drug Efficacy

  • The mesylate salt form of specific drugs, like LY333531, shows significantly higher solubility and bioavailability compared to other salt forms, leading to better therapeutic outcomes (Engel et al., 2000).

Novel Ionic Liquids

  • Mesylate salts, such as ethylmethylpyrrolidinium mesylate, are promising in "Green" synthesis, forming useful ionic liquids at low temperatures, which is advantageous for cost-effective and eco-friendly chemical processes (Golding et al., 2002).

Carnitine's Role in Disease and Metabolism

  • Carnitine, including its salt forms, is crucial for energy production and fatty acid metabolism. It's particularly beneficial for patients with carnitine deficiency, diabetes, cardiomyopathy, and other metabolic disorders (Flanagan et al., 2010).

Osmolytic and Metabolic Functions

  • Carnitine, as a methylamine osmolyte, plays vital roles in lipid metabolism and osmoprotection, highlighting its importance across a wide range of organisms (Peluso et al., 2000).

Plant Growth and Stress Tolerance

  • Carnitine enhances plant growth and recovery under salt stress conditions, acting as an antioxidant and modulating gene expression involved in stress responses (Charrier et al., 2011).

Safety And Hazards

As with any chemical compound, the safety and hazards associated with mesylates would depend on the specific compound and its intended use. It’s important to refer to the relevant safety data sheets for specific information.


Future Directions

The use of mesylates in chemical synthesis continues to be an area of active research. They are particularly useful in the synthesis of pharmaceutical compounds due to their reactivity5.


Please note that this information is general in nature and may not apply specifically to “(S)-Carnitine Mesylate Isobutylester, Mesylate Salt”. For detailed information about this specific compound, please refer to relevant scientific literature or consult with a chemical expert.


properties

IUPAC Name

methanesulfonate;trimethyl-[(2S)-4-(2-methylpropoxy)-2-methylsulfonyloxy-4-oxobutyl]azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26NO5S.CH4O3S/c1-10(2)9-17-12(14)7-11(8-13(3,4)5)18-19(6,15)16;1-5(2,3)4/h10-11H,7-9H2,1-6H3;1H3,(H,2,3,4)/q+1;/p-1/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYCSBUWEZHZID-MERQFXBCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CC(C[N+](C)(C)C)OS(=O)(=O)C.CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC(=O)C[C@@H](C[N+](C)(C)C)OS(=O)(=O)C.CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29NO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453660
Record name (S)-Carnitine Mesylate Isobutylester, Mesylate Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Carnitine Mesylate Isobutylester, Mesylate Salt

CAS RN

161886-59-5
Record name (S)-Carnitine Mesylate Isobutylester, Mesylate Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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